
8-Nitroquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitroquinoline 1-oxide is a quinoline derivative known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research to study the mechanisms of carcinogenesis and mutagenesis. The compound is characterized by the presence of a nitro group at the 8th position of the quinoline ring, which significantly contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method includes the nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid. The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and oxidation processes similar to those used in laboratory synthesis. The industrial methods focus on optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which contribute to its genotoxic effects.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium dithionite can be employed.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Reactive oxygen species and various oxidized derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
8-Nitroquinoline 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 8-Nitroquinoline 1-oxide exerts its effects involves the formation of DNA adducts. Upon entering the cell, the compound is metabolized to 4-hydroxyaminoquinoline 1-oxide, which reacts with DNA to form stable adducts. These adducts cause mutations by inducing errors during DNA replication. Additionally, the compound generates reactive oxygen species, leading to oxidative DNA damage .
Comparison with Similar Compounds
4-Nitroquinoline 1-oxide: Another nitroquinoline derivative with similar mutagenic properties.
5-Nitroquinoline 1-oxide: Exhibits similar reactivity but differs in the position of the nitro group.
6-Nitroquinoline 1-oxide: Similar in structure but with distinct chemical properties due to the different position of the nitro group.
Uniqueness: 8-Nitroquinoline 1-oxide is unique due to its specific position of the nitro group, which significantly influences its reactivity and biological activity. This positional difference affects the compound’s ability to form DNA adducts and generate reactive oxygen species, making it a valuable tool in mutagenesis and carcinogenesis research .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
8-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-6-2-4-7-3-1-5-8(9(7)10)11(13)14/h1-6H |
InChI Key |
XKMPRDAFNNEZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


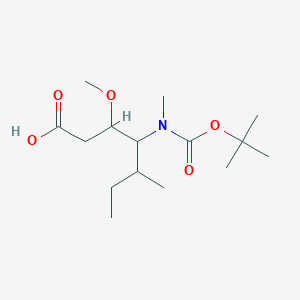
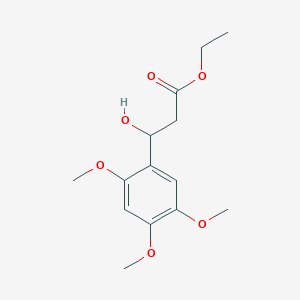
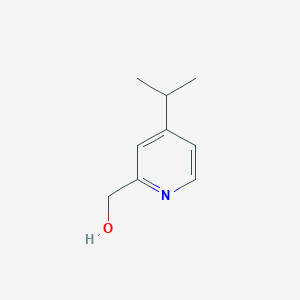


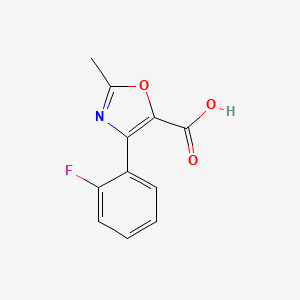
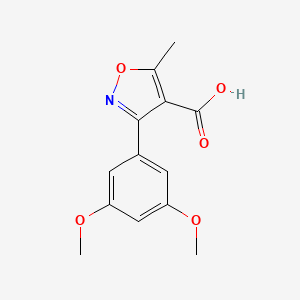


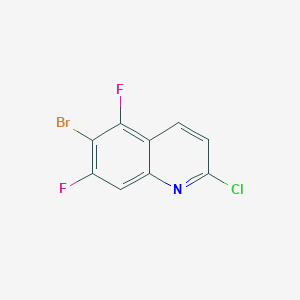



![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)
